molecular formula C13H16ClN3O4 B12784975 Alanine, N-((2-chloroethyl)nitrosocarbamoyl)-, benzyl ester, L- CAS No. 96408-99-0

Alanine, N-((2-chloroethyl)nitrosocarbamoyl)-, benzyl ester, L-

Cat. No.: B12784975
CAS No.: 96408-99-0
M. Wt: 313.74 g/mol
InChI Key: ZCDHMPOSMLSEQE-JTQLQIEISA-N
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Chemical Reactions Analysis

3-Chlorobenzo[b]thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include alkali metal chlorides, acids for acidification, and specific catalysts depending on the desired reaction. The major products formed from these reactions vary based on the type of reaction and the reagents used.

Scientific Research Applications

3-Chlorobenzo[b]thiophene-2-carboxylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chlorobenzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound acts as a catalyst in certain chemical reactions, facilitating the conversion of reactants to products. The exact molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

3-Chlorobenzo[b]thiophene-2-carboxylic acid can be compared with other similar compounds, such as:

    Benzo[b]thiophene-2-carboxylic acid: Lacks the chlorine atom, leading to different reactivity and applications.

    3-Bromobenzo[b]thiophene-2-carboxylic acid: Contains a bromine atom instead of chlorine, resulting in different chemical properties and reactivity.

    3-Iodobenzo[b]thiophene-2-carboxylic acid: Contains an iodine atom, which affects its reactivity and applications.

The uniqueness of 3-Chlorobenzo[b]thiophene-2-carboxylic acid lies in its specific chemical structure, which imparts distinct reactivity and applications compared to its analogs.

Properties

CAS No.

96408-99-0

Molecular Formula

C13H16ClN3O4

Molecular Weight

313.74 g/mol

IUPAC Name

benzyl (2S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]propanoate

InChI

InChI=1S/C13H16ClN3O4/c1-10(15-13(19)17(16-20)8-7-14)12(18)21-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,15,19)/t10-/m0/s1

InChI Key

ZCDHMPOSMLSEQE-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)N(CCCl)N=O

Canonical SMILES

CC(C(=O)OCC1=CC=CC=C1)NC(=O)N(CCCl)N=O

Origin of Product

United States

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